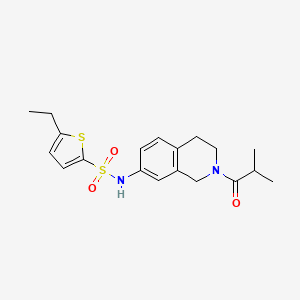

5-ethyl-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-4-17-7-8-18(25-17)26(23,24)20-16-6-5-14-9-10-21(12-15(14)11-16)19(22)13(2)3/h5-8,11,13,20H,4,9-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSWOALXSUOKJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethyl-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a novel compound belonging to the class of thiophene sulfonamides. Its molecular formula is , with a molecular weight of approximately 392.53 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound primarily stems from its structural features that allow it to interact with various biological targets. The compound is a derivative of tetrahydroisoquinoline, which has been associated with several pharmacological effects, including neuroprotective and anti-inflammatory activities.

- Neuroprotective Effects : Compounds derived from tetrahydroisoquinoline have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exert antioxidant effects.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group is known for its role in enhancing the solubility and bioavailability of drugs, potentially increasing therapeutic efficacy.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. Here are some findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.05 | Induction of apoptosis |

| U87MG (Glioblastoma) | 0.07 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 0.10 | Inhibition of proliferation |

These results indicate that the compound has significant antiproliferative activity at low concentrations.

Case Studies

- Study on Antitumor Activity : A recent study investigated the antitumor properties of various thiophene derivatives, including our compound of interest. The results demonstrated that it effectively inhibited tumor growth in xenograft models, with a notable reduction in tumor volume compared to control groups.

- Neuroprotective Study : Another study focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of oxidative stress-induced neuronal damage. The compound showed a marked reduction in cell death and preserved mitochondrial function.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, its structural attributes suggest favorable absorption and distribution characteristics typical of small molecules.

Safety and Toxicity

Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary toxicity studies indicate that this compound exhibits a low toxicity profile at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents, core scaffolds, or functional groups. Key differences are highlighted in Table 1.

Substituent Variations in Thiophene and Tetrahydroisoquinoline Moieties

Compound 1 : 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide (CAS 955252-33-2)

- Structural Features: Thiophene ring: Chlorine substituent at the 5-position. Tetrahydroisoquinoline: Ethylsulfonyl group at the 2-position.

- Molecular Formula : C₁₅H₁₇ClN₂O₄S₃

- Molecular Weight : 421.0 g/mol .

Compound 2 : 5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 941906-73-6)

- Structural Features: Thiophene ring: Ethyl substituent at the 5-position. Tetrahydroquinoline: Isobutyl group at the 1-position and a ketone (2-oxo) group.

- Molecular Formula : C₁₉H₂₄N₂O₃S₂

- Molecular Weight : 392.5 g/mol .

- Implications: The tetrahydroquinoline core (vs. The ketone group introduces polarity, affecting solubility.

Compound 3 : 5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Core Scaffold Modifications

- Tetrahydroisoquinoline vs. Tetrahydroquinoline: The target compound and Compound 1 use a tetrahydroisoquinoline core, which has a benzene ring fused at the 1,2-position. Compound 2 employs tetrahydroquinoline (fused at 2,3-position), altering the spatial orientation of substituents and possibly receptor-binding profiles .

Table 1: Structural and Molecular Comparison

Research Implications and Tools for Analysis

Structural Characterization

- SHELX Software : Used for crystallographic refinement to determine precise molecular geometries, particularly for analogs with resolved crystal structures .

- AutoDock4 : Employed in molecular docking studies to compare binding affinities of these compounds with biological targets (e.g., enzymes or receptors). The flexibility of substituents (e.g., isobutyryl vs. tosyl) can be modeled to predict interaction modes .

Physicochemical Properties

- Solubility and Bioavailability : Compounds with polar groups (e.g., sulfonyl in Compound 1, ketone in Compound 2) may exhibit higher solubility in aqueous media compared to the target compound’s isobutyryl group, which is more hydrophobic.

- Steric Effects : The tosyl group in Compound 3 introduces steric bulk, which could reduce membrane permeability but improve metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.